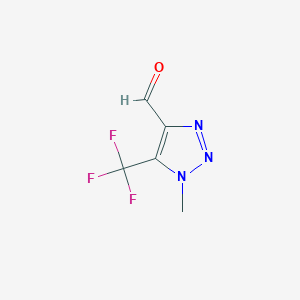
1-Methyl-5-(trifluoromethyl)triazole-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-Methyl-5-(trifluoromethyl)triazole-4-carbaldehyde” is a chemical compound with the CAS Number: 1267185-70-5 . It has a molecular weight of 179.1 and its IUPAC name is 1-methyl-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carbaldehyde .
Synthesis Analysis
The synthesis of triazole compounds, including “this compound”, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . A specific synthesis method for a similar compound involved a Vilsmeier–Haack formylation .Molecular Structure Analysis
The InChI code for this compound is 1S/C5H4F3N3O/c1-11-4(5(6,7)8)3(2-12)9-10-11/h2H,1H3 . This indicates that the compound has a triazole ring with a trifluoromethyl group and a methyl group attached to it.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . and should be stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
A study on the design, synthesis, and characterization of new 1,2,3-triazolyl pyrazole derivatives as potential antimicrobial agents revealed that some synthesized compounds displayed a broad spectrum of antimicrobial activities along with moderate to good antioxidant activities. The antimicrobial results were supported by in silico molecular docking studies, suggesting these compounds as good inhibitors of the E. coli MurB enzyme (Bhat et al., 2016). Additionally, the synthesis and antimicrobial activity of (E)-2-[(1-Substituted Phenyl-1H-1,2,3-triazol-4-yl)methylene]-2,3-dihydro-1H-inden-1-ones were reported, demonstrating moderate to good activity against various bacterial and fungal organisms (Swamy et al., 2019).
Synthesis and Characterization
Research on molecular rearrangements of 4‐iminomethyl‐1,2,3‐triazoles has contributed to the synthetic methodologies involving 1,2,3-triazole derivatives. The study focused on the replacement of 1-aryl substituents in 1H-1,2,3-triazole-4-carbaldehydes, offering insights into synthetic routes for triazole derivatives (L'abbé et al., 1990). Another significant contribution is the highly efficient and mild synthesis of variously 5-substituted-4-carbaldehyde-1,2,3-triazole derivatives, showcasing a basic reaction that avoids the generation of hazardous by-products (Journet et al., 2001).
Material Science and Chemistry
A study on half-sandwich Ruthenium(II) complexes of click-generated 1,2,3-triazole-based organosulfur/-selenium ligands discussed structural and donor site-dependent catalytic oxidation and transfer hydrogenation aspects. The research offers insights into the structural characterization and potential applications of these complexes in catalysis (Saleem et al., 2013). Furthermore, the efficient synthesis of 5-fluoroalkylated 1H-1,2,3-triazoles and the application of bromodifluoromethylated triazole to the synthesis of novel bicyclic gem-difluorinated 1H-pyrano[3,4-d][1,2,3]-triazol-4-one compounds highlight the versatility of triazole derivatives in generating novel chemical structures with potential applications in drug development and material science (Peng & Zhu, 2003).
Safety and Hazards
While specific safety data for “1-Methyl-5-(trifluoromethyl)triazole-4-carbaldehyde” is not available, similar compounds are considered hazardous by the OSHA Hazard Communication Standard . They may cause skin irritation, serious eye irritation, and respiratory irritation . Proper protective measures should be taken when handling these compounds .
Zukünftige Richtungen
Triazole compounds, including “1-Methyl-5-(trifluoromethyl)triazole-4-carbaldehyde”, have potential applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their use as scaffolds in the synthesis of bioactive chemicals suggests they could be key in the discovery of new drug candidates .
Wirkmechanismus
Mode of Action
Triazole compounds are known to interact with various biological targets through hydrogen bonding, dipole interactions, and π-stacking . The trifluoromethyl group may enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .
Biochemical Pathways
Triazole compounds are known to be involved in a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects . The specific pathways affected by this compound would depend on its molecular targets, which are currently unknown.
Pharmacokinetics
The trifluoromethyl group may enhance the compound’s lipophilicity, potentially affecting its absorption and distribution
Eigenschaften
IUPAC Name |
1-methyl-5-(trifluoromethyl)triazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F3N3O/c1-11-4(5(6,7)8)3(2-12)9-10-11/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXPCQHOUNXZISH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(N=N1)C=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
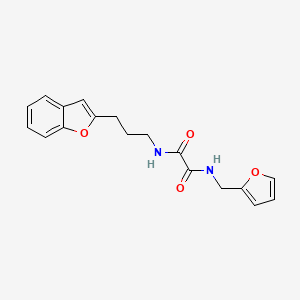
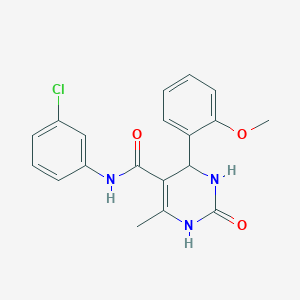

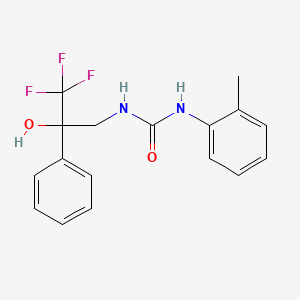
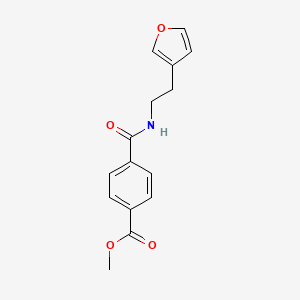
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2937310.png)
![Ethyl[(3-fluoro-4-methoxyphenyl)methyl]amine](/img/structure/B2937311.png)

![7-(4-fluorophenyl)-1,3-dimethyl-5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2937314.png)



![4-(ethylthio)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2937322.png)
![(Z)-2-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-methylbutanoic acid](/img/structure/B2937325.png)
